Bio-ahx-aii
Description
Structure
2D Structure
Properties
CAS No. |
115102-72-2 |
|---|---|
Molecular Formula |
C66H96N16O15S |
Molecular Weight |
1385.6 g/mol |
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97) |
InChI Key |
LKHRZAVCRQHMMT-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
sequence |
DRVYXXPF |
Synonyms |
(6-biotinylamido)hexanoylangiotensin II Bio-Ahx-AII Bio-Ahx-angiotensin II |
Origin of Product |
United States |
Synthetic Methodologies for Bio Ahx Aii and Derived Angiotensin Ii Probes
Principles and Practices of Solid-Phase Peptide Synthesis for Bio-Ahx-AII
Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the peptide backbone of this compound. creative-peptides.comnih.gov This technique involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support. peptide.comscispace.com The process begins from the C-terminal amino acid and proceeds to the N-terminus. peptide.comscispace.com Each cycle of amino acid addition involves the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. The use of excess reagents helps to drive the reactions to completion, and purification is simplified by washing the resin to remove soluble byproducts and excess reactants. peptide.com
A critical feature of this compound is the 6-aminohexanoic acid (Ahx) spacer, a flexible linker that separates the biotin (B1667282) molecule from the angiotensin II peptide. nih.govportlandpress.comresearchgate.net This separation is crucial to prevent steric hindrance, which could otherwise interfere with the interaction of the biotin tag with avidin (B1170675) or streptavidin, or the peptide with its receptor. lifetein.combiosynth.com The Ahx spacer, a hydrophobic and flexible molecule, is incorporated during the SPPS process in a manner similar to a standard amino acid. researchgate.netqyaobio.com Typically, an Fmoc-protected version of Ahx (Fmoc-6-aminohexanoic acid) is coupled to the N-terminus of the completed angiotensin II peptide chain before the final biotinylation step.
Table 1: Common Spacers Used in Peptide Synthesis
| Spacer Name | Abbreviation | Key Characteristics |
| 6-Aminohexanoic Acid | Ahx | Hydrophobic, flexible, 7-atom length |
| Beta-Alanine | 4-atom length, flexible | |
| Polyethylene (B3416737) Glycol | PEG | Hydrophilic, improves solubility |
Biotinylation is the process of covalently attaching biotin to the peptide. For this compound, this modification is performed at the N-terminus of the Ahx spacer. nih.govportlandpress.com This is the final coupling step in the solid-phase synthesis. lifetein.com.cn After the Fmoc protecting group is removed from the Ahx spacer, an activated form of biotin, such as biotin-N-hydroxysuccinimide ester (biotin-NHS) or biotin p-nitrophenyl ester, is added to react with the free amino group. nih.govresearchgate.net Biotin p-nitrophenyl ester is often favored due to its superior solubility and reactivity in SPPS. researchgate.net The reaction creates a stable amide bond, resulting in the final this compound structure on the resin before cleavage and deprotection.
Radiochemical Synthesis and Labeling of this compound
For detection in sensitive applications like radioimmunoassays, this compound can be labeled with a radioactive isotope, most commonly Iodine-125 (¹²⁵I). nih.govportlandpress.com
The tyrosine residue at position 4 of the angiotensin II sequence is the target for iodination. The Chloramine-T method is a widely used technique for this purpose. taylorandfrancis.comgropep.com In this method, Chloramine-T acts as an oxidizing agent to convert radioactive sodium iodide (Na¹²⁵I) into a reactive iodine species (I⁺) that can undergo electrophilic substitution on the phenol ring of tyrosine. taylorandfrancis.com The reaction is typically rapid, often completed within seconds to minutes, and is then quenched by adding a reducing agent like sodium metabisulfite to prevent damage to the peptide. taylorandfrancis.comgropep.com Careful control of the reaction conditions is necessary to favor monoiodination, as the introduction of more than one iodine atom can alter the peptide's biological properties. nih.gov
Table 2: Key Reagents in the Chloramine-T Radioiodination Method
| Reagent | Role |
| Sodium Iodide (Na¹²⁵I) | Source of radioactive isotope |
| Chloramine-T | Oxidizing agent to activate iodine |
| This compound | Substrate to be labeled |
| Sodium Metabisulfite | Reducing agent to quench the reaction |
| Phosphate Buffer | Maintains optimal pH for the reaction |
Specific activity, measured in Curies per millimole (Ci/mmol) or Becquerels per nanomole (Bq/nmol), refers to the amount of radioactivity per quantity of the substance. Achieving high specific activity is essential for detecting low concentrations of receptors. nih.gov The specific activity of ¹²⁵I-labeled this compound depends on the efficiency of the iodination reaction and the purity of the final product. nih.govresearchgate.net Using a minimal amount of the oxidizing agent (Chloramine-T) as the limiting reagent can help produce tracers with minimal damage and appropriate biological performance. nih.govresearchgate.net Following the reaction, purification via methods like gel permeation or HPLC is crucial to separate the highly active labeled peptide from unreacted iodide and damaged products. nih.gov The prolonged retention of high specific activity has been noted for ¹²⁵I-labeled angiotensin II. nih.gov
Design and Synthesis of Photoactivable Angiotensin II Analogues Incorporating Bio-Ahx Moieties
Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor upon photoactivation, enabling receptor identification and characterization. nih.govnih.gov This is achieved by incorporating a photoactivable group into the peptide structure. For angiotensin II analogues, this often involves replacing an amino acid, such as phenylalanine at position 8, with a photoactivable counterpart like L-4'-azidophenylalanine (Azpa). nih.gov
The synthesis of these analogues also utilizes solid-phase peptide synthesis. nih.gov The photoactivable amino acid is incorporated during the chain elongation process. Subsequently, the Bio-Ahx moiety can be added to the N-terminus as previously described. The resulting probe, for example, Bio-Ahx-[Sar¹, Azpa⁸]Angiotensin II, is bifunctional: the Bio-Ahx group allows for detection and purification via avidin-biotin systems, while the azido (B1232118) group, upon UV irradiation, forms a highly reactive nitrene that covalently crosslinks to the angiotensin II receptor. nih.gov
Molecular Interaction Profiling and Receptor Affinity of Bio Ahx Aii
Quantitative Analysis of Bio-Ahx-AII Binding to Angiotensin II Receptors
The modification of angiotensin II to create this compound was carefully designed to ensure that its fundamental properties of receptor recognition were preserved. Research has demonstrated that this compound retains a high affinity for angiotensin II receptors, comparable to that of the natural hormone. bmj.comnih.gov
Determination of Receptor Binding Affinities and Dissociation Constants
Studies involving rat liver membranes have been crucial in quantifying the binding affinity of this compound for angiotensin II receptors. These experiments have revealed that the biotinylated probe binds with high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range. nih.govresearchgate.net This indicates a strong interaction between this compound and the receptor, a prerequisite for its use as a reliable research probe. researchgate.net
A specific study utilizing a complete n.m.r. analysis suggested an extended conformation for the this compound molecule, which facilitates the simultaneous recognition of both the angiotensin II receptor and avidin (B1170675). The probe was found to bind with a high affinity to angiotensin II receptors from rat liver membranes, with a reported dissociation constant (Kd) of 2 nM. researchgate.net
Binding Affinity of this compound to Angiotensin II Receptors
| Ligand | Receptor Source | Dissociation Constant (Kd) |
|---|---|---|
| This compound | Rat Liver Membranes | 2 nM researchgate.net |
Characterization of this compound as an Agonist on Angiotensin II-Sensitive Systems
Beyond simple binding, this compound has been shown to act as a functional agonist on various systems that are sensitive to angiotensin II. bmj.comnih.govnih.gov This means that upon binding to the angiotensin II receptor, this compound is capable of initiating the physiological response typically associated with the natural hormone. This agonist activity has been observed in several AII-sensitive systems, confirming that the structural modifications did not abolish the compound's ability to activate the receptor. bmj.comnih.gov
Investigation of this compound Interactions with Secondary Receptor Systems and Ligands
The inclusion of the biotin (B1667282) and dinitrophenyl groups in this compound and its analogue, Dnp-Ahx-AII, respectively, was intended to create bifunctional ligands. These probes not only interact with the primary target (the angiotensin II receptor) but also with secondary molecules, which is essential for their application in various detection and purification techniques. nih.govnih.gov
Elucidation of Specificity and Affinity for Streptavidin Conjugates
The biotin moiety of this compound allows for a highly specific and strong interaction with streptavidin and avidin. nih.govbmj.comnih.gov This property is fundamental to the utility of this compound in applications such as the purification of the angiotensin II receptor. For instance, the biotin-tagged hormone-receptor complex can be effectively captured on avidin or streptavidin-conjugated gels. nih.gov While the interaction is known to be of high affinity, specific quantitative data for the binding affinity of this compound to streptavidin conjugates were not available in the searched sources.
Examination of Binding to Anti-Hapten Antibodies for Dinitrophenylated Analogues
A dinitrophenylated analogue of this compound, specifically dinitrophenyl-aminohexanoyl-AII (Dnp-Ahx-AII), was also synthesized. nih.govnih.gov This analogue was designed to be recognized by monoclonal anti-dinitrophenyl (anti-Dnp) antibodies. nih.gov Similar to its biotinylated counterpart, Dnp-Ahx-AII displayed a high affinity for rat liver AII receptors and functioned as an agonist. nih.govnih.gov The interaction between the dinitrophenyl group and anti-Dnp antibodies allows for the use of this probe in immunological detection methods. nih.gov Detailed quantitative data on the binding affinity of Dnp-Ahx-AII to anti-hapten antibodies were not available in the reviewed literature.
Advanced Methodological Applications of Bio Ahx Aii in Receptor Research
Bio-Ahx-AII in the Isolation and Purification of Angiotensin II Receptors
The unique properties of this compound make it an invaluable ligand for the affinity purification of Angiotensin II (AII) receptors, a process that is otherwise challenging due to the low abundance of these receptors in native tissues.
Principles of Affinity Purification Utilizing Biotin-Streptavidin Conjugation
Affinity purification is a powerful chromatographic technique that separates a specific molecule from a complex mixture based on a highly specific biological interaction. medchemexpress.com The system leveraging this compound relies on the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (Vitamin B7) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁵ M) range, meaning that once formed, the complex is extremely stable and resistant to changes in pH, temperature, and denaturing agents.
In this context, this compound acts as the "bait." The Angiotensin II portion binds specifically to its receptor, while the biotin "tail" serves as a high-affinity handle. By immobilizing streptavidin onto a solid support, such as agarose (B213101) or magnetic beads, a chromatography matrix is created that can selectively capture anything attached to biotin. When a solubilized cell lysate containing the AII receptor is incubated with this compound, a stable hormone-receptor complex is formed. This complex can then be efficiently captured from the crude lysate by passing it over the streptavidin-coated resin, while other cellular components are washed away. The high specificity of both the hormone-receptor and the biotin-streptavidin interactions ensures a high degree of purification. medchemexpress.com
Methodological Frameworks for Capturing Solubilized Receptor Complexes
The practical application of this compound for receptor purification involves several key steps. First, the AII receptors, which are integral membrane proteins, must be extracted from the cell membrane using detergents to create a solubilized receptor preparation.
A successful purification scheme for the rat liver AII receptor utilized a biotinylated, photoactivatable probe similar in principle to this compound. The methodological framework is as follows:
Covalent Labeling: A photoactivatable version of the biotinylated AII probe is incubated with the target tissue membranes and then exposed to UV light. This forms a permanent, covalent bond between the probe and the receptor, creating a stable, tagged complex. This step prevents the dissociation of the ligand from the receptor during the stringent purification steps. A study using a radioiodinated, photoactivatable probe resulted in a high-yield (15-20%) covalent labeling of a 65 kDa binding unit, identified as the AII receptor. nih.gov
Solubilization: The membranes containing the covalently labeled receptor-probe complex are treated with detergents to solubilize the proteins.
Streptavidin Affinity Chromatography: The solubilized mixture is then passed through a column containing streptavidin-immobilized agarose beads. The biotin tag on the probe binds tightly to the streptavidin, thus capturing the entire probe-receptor complex on the column.
Washing: The column is washed extensively with buffers, which may include high salt concentrations, to remove non-specifically bound proteins and contaminants.
Elution: The final, and most challenging, step is to release the purified receptor from the affinity matrix. Due to the strength of the biotin-streptavidin bond, standard elution methods are often ineffective. To overcome this, probes can be designed with a cleavable spacer arm, such as a disulfide bridge, between the biotin and the AII peptide. The application of a reducing agent can then cleave this bridge, releasing the receptor complex while the biotin tag remains bound to the streptavidin column.
This combination of photoaffinity labeling and streptavidin chromatography has proven to be an efficient strategy for the partial purification of the AII receptor.
This compound for Cellular Labeling and Cell Sorting Techniques
The biotin tag on this compound provides a versatile anchor point for attaching reporter molecules, making it a key reagent for visualizing and sorting cells based on AII receptor expression. nih.goviris-biotech.de
Application in Live Cell Imaging and Microscopic Visualization of Receptors
Live cell imaging allows for the study of receptor dynamics, such as trafficking and internalization, in real-time without the artifacts associated with cell fixation. This compound can be used to label AII receptors on the surface of living cells for microscopic visualization.
The methodology typically involves a two-step labeling process:
Live cells are incubated with this compound, which binds to the surface AII receptors.
After washing away the unbound probe, the cells are incubated with streptavidin that has been conjugated to a fluorescent dye (a fluorophore), such as fluorescein (B123965) or phycoerythrin (PE).
The fluorescent streptavidin binds to the biotin moiety of the this compound that is now attached to the receptors. This "paints" the receptors with a fluorescent signal, allowing their location and movement to be tracked using fluorescence microscopy or confocal microscopy. This approach avoids the need to genetically modify the receptor with fluorescent proteins (like GFP), which can sometimes alter protein function or localization. Studies using fluorescein-conjugated Ang-II derivatives have successfully visualized cellular accumulation and receptor binding.
Integration with Flow Cytometry for Cell-Based Receptor Studies
Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, most often cells, as they pass one-by-one through a laser beam. It can be used to count cells, identify cell populations, and sort them for further study (a process known as fluorescence-activated cell sorting, or FACS).
This compound is ideally suited for preparing cells for flow cytometric analysis of AII receptor expression. nih.goviris-biotech.de The labeling principle is the same as for live-cell imaging:
A suspension of cells is incubated with this compound.
The cells are then labeled with a fluorescently conjugated streptavidin (e.g., streptavidin-phycoerythrin, SA-PE).
Cells that express AII receptors on their surface will bind this compound and subsequently be labeled by the fluorescent streptavidin, resulting in a measurable fluorescent signal. When passed through the flow cytometer, the intensity of the fluorescence from each cell is proportional to the number of receptors on its surface. This allows researchers to quantify receptor expression across a cell population and to physically separate receptor-positive cells from receptor-negative cells for subsequent culture or analysis.
Histochemical and Immunocytochemical Localization of Angiotensin II Receptors
Histochemistry is the study of the chemical composition of tissues and cells, often through staining techniques. This compound is a valuable tool for localizing AII receptors within the context of preserved tissue sections, providing critical information about which specific cell types express the receptor in a complex tissue. nih.gov
This technique often employs an avidin-biotin complex (ABC) method for signal amplification, leading to high sensitivity. The general procedure is as follows:
Thin sections of tissue (e.g., from the kidney or blood vessels) are prepared and mounted on microscope slides.
The tissue sections are incubated with this compound, which binds to the AII receptors present in the tissue.
The sections are then treated with a pre-formed complex of avidin (B1170675) and a biotinylated enzyme, typically horseradish peroxidase (HRP) or alkaline phosphatase. Because avidin has four biotin-binding sites, it can link multiple biotinylated enzyme molecules, creating a large, signal-amplifying complex.
This avidin-biotin-enzyme complex is recruited to the tissue wherever this compound is bound to a receptor.
Finally, a substrate is added that is converted by the enzyme into a colored, insoluble precipitate. For HRP, a common substrate is 3,3'-diaminobenzidine (B165653) (DAB), which produces a dark brown stain.
The resulting colored precipitate is deposited at the precise location of the AII receptors, allowing for their visualization under a standard light microscope. This method has been widely used to map the distribution of various receptors and antigens in tissues like the aorta and endometrium.
Compound Information Table
Protocols for In Situ Receptor Visualization with this compound
Visualizing angiotensin II receptors within their native tissue environment is crucial for understanding their physiological and pathological roles. While radioligand autoradiography has been a standard method, the use of biotinylated probes like this compound offers a non-radioactive alternative for histochemical visualization. nih.govnih.gov The general protocol involves the specific binding of the biotinylated ligand to the receptor in tissue sections, followed by detection with a streptavidin-enzyme or streptavidin-fluorophore conjugate.
A typical protocol for in situ visualization using a biotinylated probe can be adapted for this compound and is outlined below. This method is based on principles used for other biotin-ligand systems for receptor visualization on cell surfaces or in tissue sections. researchgate.netoup.comnih.gov
General Protocol Outline:
Tissue Preparation:
Harvest fresh tissue and rapidly freeze it, storing at -80 °C until sectioning. nih.gov
Use a cryostat to cut thin tissue sections (e.g., 10-20 µm) and thaw-mount them onto charged microscope slides. nih.gov
Binding of this compound:
Pre-incubate the slide-mounted tissue sections in a buffer to reduce non-specific binding. This buffer may contain a blocking agent like bovine serum albumin (BSA). acs.org
Incubate the sections with this compound at a concentration determined by its binding affinity (typically in the nanomolar range) to saturate the target receptors. nih.gov To determine specific binding, a parallel set of slides is incubated with this compound in the presence of a large excess of unlabeled angiotensin II or a specific receptor antagonist. nih.gov
Washing:
Wash the slides extensively in cold buffer to remove unbound this compound. nih.gov This step is critical for reducing background signal.
Detection:
Incubate the sections with a streptavidin conjugate. The choice of conjugate depends on the desired detection method:
For Fluorescence Microscopy: Use streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor, or a quantum dot). researchgate.netnih.gov
For Chromogenic Detection: Use streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). oup.com
After incubation with the streptavidin conjugate, wash the slides again to remove any unbound conjugate.
Visualization:
For fluorescently labeled sections, mount with an anti-fade medium and visualize using a fluorescence microscope. researchgate.net
For enzyme-labeled sections, add the appropriate substrate (e.g., diaminobenzidine (DAB) for HRP) to generate a colored precipitate at the site of the receptor. oup.com
Image the slides using light or fluorescence microscopy. The resulting images can be compared with adjacent sections stained for histology to anatomically identify the regions of receptor expression. nih.gov
This technique allows for the high-resolution localization of angiotensin II receptors, providing valuable insights into their distribution in complex tissues like the brain and kidney. nih.gov
Covalent Tagging of Angiotensin II Receptors Using Photoactivable this compound Derivatives
To overcome the reversible nature of ligand binding and facilitate the stringent purification and structural analysis of receptors, photoactivatable derivatives of this compound are employed. nih.govnih.gov These probes incorporate a photoreactive group that, upon exposure to UV light, forms a stable covalent bond with the receptor. nih.govnih.gov A common strategy involves replacing an amino acid in the angiotensin II sequence with a photoactivatable analogue, such as p-azidophenylalanine (Azido-Phe or N3-Phe). nih.govnih.govnih.gov A resulting probe, for instance, could be Bio-Ahx-[Sar¹, (4'-N₃)Phe⁸]AII. nih.govnih.gov
Photolabeling Methodologies for Receptor Identification
Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding subunits of receptors. nih.govnih.govnih.gov The methodology involves incubating the target (e.g., cell membranes or purified receptors) with the photoactivatable probe, followed by photolysis to induce covalent cross-linking.
Key Steps in Photolabeling:
Incubation: The biological sample is incubated with the photoactivatable probe in the dark to allow for equilibrium binding to the receptor. oup.com Probes are often radiolabeled (e.g., with ¹²⁵I) to facilitate detection. nih.govoup.com The affinity of these probes, such as biotinyl-aminohexanoyl-[Ala¹, Phe(4N₃)⁸]angiotensin II, is typically high, with dissociation constants (Kd) in the nanomolar range. nih.gov
Photolysis: The sample is irradiated with UV light at a specific wavelength (e.g., 254 nm or >300 nm, depending on the photolabile group) for a short period (e.g., 5-7 minutes) on ice. nih.govoup.com This activates the photoreactive group (e.g., an azido (B1232118) group), which then forms a covalent bond with nearby residues in the receptor's binding pocket. The yield of covalent incorporation can be quite high, reaching up to 70% in some experiments. nih.gov
Specificity Control: To ensure the labeling is specific to the angiotensin II receptor, control experiments are run in the presence of an excess of a non-photoactivatable competitor ligand (like unlabeled AII or a specific antagonist like losartan (B1675146) or PD 123319). nih.govnih.gov Specific labeling should be abolished or significantly reduced under these conditions.
| Photoactivatable AII Analogue | Receptor Target | Affinity (IC₅₀ or Kd) | Notes |
| [Sar¹, p-benzoyl-Phe⁸]AII (AII-Bpa) | AT₂ (human myometrium) | 0.3 nM (IC₅₀) | High yield (70%) of covalent incorporation. nih.gov |
| [Sar¹, Val⁵, D-Phe⁸(N₃)]AII | AT₂ (human myometrium) | 0.18 nM (IC₅₀) | Poor efficiency in photoaffinity labeling experiments. nih.gov |
| Biotinyl-aminohexanoyl-[Ala¹, Phe(4N₃)⁸]AII | AII (rat liver) | 2 nM (Kd) | Allows for both covalent labeling and avidin-based detection/purification. nih.gov |
| [Sar¹, (4'-N₃)Phe⁸]AII | AII (bovine adrenocortex) | ~5 nM (IC₅₀) | Used to identify the receptor subunit. nih.govnih.gov |
This table presents a selection of photoactivatable angiotensin II analogues and their reported binding affinities and characteristics in receptor labeling studies.
Electrophoretic and Chromatographic Analysis of Labeled Receptor Complexes
Once the angiotensin II receptor is covalently tagged with a photoactivatable probe (which is often also biotinylated and/or radiolabeled), the resulting complex can be solubilized from the cell membrane using detergents and analyzed by various biochemical methods to determine its molecular characteristics. oup.comnih.govnih.gov
Electrophoretic Analysis:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the primary method used to determine the molecular weight of the labeled receptor subunit. nih.govnih.gov After photolabeling, the membrane proteins are solubilized and denatured, then separated by size on a polyacrylamide gel. If a radiolabeled probe was used, the specific band corresponding to the receptor-ligand complex can be visualized by autoradiography. nih.govnih.gov
Studies using various photoactivatable AII analogues have identified the angiotensin II receptor as a protein with an apparent molecular weight ranging from 58 to 79 kDa under reducing conditions. nih.govnih.govnih.govnih.gov
For example, photoaffinity labeling of the AT₂ receptor in human myometrium revealed a single band at 68 kDa. nih.gov
In bovine adrenal cortex, a major band at 58 kDa was identified, with a minor band at 105 kDa observed under non-reducing conditions, suggesting the potential for receptor dimerization or association with other proteins. nih.gov
Differences in the observed molecular weight across tissues and species can be attributed to variations in glycosylation. nih.gov
Chromatographic Analysis:
Various chromatographic techniques are used to purify and further characterize the solubilized, labeled receptor complexes.
Gel Filtration Chromatography: This technique separates molecules based on size. When applied to detergent-solubilized, photolabeled receptor complexes, it has revealed multiple species, potentially corresponding to monomeric and oligomeric forms of the receptor. nih.govnih.gov For instance, analysis of labeled receptors from mouse spinal cord cells identified species with apparent molecular weights of 65 kDa, 115 kDa, and 185 kDa. nih.gov
Affinity Chromatography: This is a powerful purification method. For biotinylated probes like this compound derivatives, the solubilized covalent complex can be efficiently purified using immobilized streptavidin or avidin resins. nih.govkarger.com This two-step approach of covalent labeling followed by affinity chromatography is a highly effective strategy for receptor isolation. nih.gov Additionally, lectin affinity chromatography (e.g., using wheat germ lectin) has been used to confirm that the angiotensin II receptor is a glycoprotein (B1211001). oup.comnih.gov
Chromatofocusing: This method separates proteins based on their isoelectric point (pI). It has been used to determine the pI of the AII-receptor complex. oup.com
These analytical techniques, applied after covalent tagging with photoactivatable this compound derivatives, have been instrumental in determining the fundamental physicochemical properties of angiotensin II receptors, including their subunit molecular weight, oligomeric state, and glycoprotein nature. nih.govnih.govnih.gov
Mechanistic Role of the Aminohexanoic Acid Ahx Spacer in Bio Ahx Aii Functionality
Influence of Ahx on the Conformational Flexibility of Peptide Probes
The 6-aminohexanoic acid (Ahx) spacer is an ω-amino acid characterized by a hydrophobic and flexible structure derived from its (CH₂)₅ aliphatic chain. citeab.comnih.gov This flexibility is a key attribute when Ahx is incorporated into peptide probes like Bio-Ahx-AII. The primary role of such a flexible linker is to allow the joined molecular domains—in this case, biotin (B1667282) and Angiotensin II—to move with a degree of independence. nih.govpolyplus-sartorius.com
The central aliphatic chain of Ahx, with its multiple rotatable C-C bonds, provides significant conformational freedom. nih.govciteab.com This prevents the relatively bulky biotin molecule from imposing steric constraints on the Angiotensin II peptide. lifetein.com Without an adequate spacer, the proximity of the biotin tag could interfere with the natural folding and secondary structure of the peptide, potentially altering its biological activity. flybase.orgnih.gov The Ahx linker acts as a molecular bridge, ensuring that the peptide portion of the conjugate can adopt a conformation that is optimal for its function, similar to its unmodified state. lifetein.combiosyn.com By providing sufficient separation, the Ahx spacer helps maintain the proper spatial orientation of the key functional residues of Angiotensin II that are critical for receptor recognition. nih.gov
Research on various peptide conjugates has demonstrated that flexible linkers are essential for preserving the function of the individual components. nih.govresearchgate.net While some linkers are designed to be rigid to maintain a specific distance between domains, flexible linkers like Ahx are chosen when a degree of movement is necessary to accommodate interactions, such as a ligand binding to its receptor. nih.govpolyplus-sartorius.com
| Property of Ahx Spacer | Influence on Peptide Probe Conformation | Reference |
|---|---|---|
| Flexible Aliphatic Chain | Allows for rotational freedom between conjugated molecules. | nih.govciteab.com |
| Hydrophobic Nature | Can influence the overall solubility and aggregation properties of the peptide. | nih.govlifetein.com |
| Steric Separation | Prevents steric hindrance between the biotin tag and the peptide, preserving the peptide's native conformation. | lifetein.comnih.gov |
Contribution of Ahx to Peptide Stability and Resistance to Enzymatic Degradation
Peptides are often susceptible to rapid degradation by proteases present in biological systems, which can limit their utility. unibo.it Chemical modifications, including the introduction of non-natural amino acids or spacers, are common strategies to enhance peptide stability. abcam.comnih.govcreative-peptides.com The inclusion of an Ahx spacer in a peptide sequence can contribute to its stability and resistance to enzymatic breakdown. nih.gov
The presence of the non-peptidic Ahx linker can disrupt the recognition sites for proteases. nih.gov Aminopeptidases, for example, often target the N-terminus of peptides. google.com By attaching biotin via an Ahx spacer to the N-terminus of Angiotensin II, the natural cleavage site is masked, which can increase the probe's half-life in a biological matrix. nih.govcreative-peptides.com Replacing parts of a peptide backbone with non-peptide spacers like Ahx can improve bioavailability by reducing susceptibility to proteolysis. nih.gov
Furthermore, modifications that increase the stability of a peptide's conformation, such as cyclization or the incorporation of spacers, can make the peptide more resistant to degradation because compact or modified structures can limit the access of proteolytic enzymes to cleavage sites. nih.govthermofisher.com Studies on other peptides have shown that introducing unnatural amino acids or linkers can confer significant resistance against enzymatic degradation. nih.govresearchgate.net For instance, the insertion of Ahx into glucagon-like peptide 1 (GLP-1) was shown to prevent N-terminal degradation by dipeptidyl peptidase IV. citeab.com Similarly, replacing a conformationally constrained, non-essential part of a conotoxin with an Ahx spacer resulted in an analog with improved stability and more potent analgesic effects. researchgate.net
| Mechanism | Contribution to Stability | Reference |
|---|---|---|
| Masking of N-terminus | Inhibits degradation by aminopeptidases. | nih.govcreative-peptides.com |
| Disruption of Protease Recognition Sites | The non-peptidic nature of Ahx interferes with enzyme binding. | nih.gov |
| Enhanced Conformational Stability | A more stable structure can limit enzyme access to cleavage sites. | nih.govthermofisher.com |
Assessment of Ahx's Impact on Ligand-Receptor Interaction Dynamics
The ultimate function of this compound as a probe relies on the ability of the Angiotensin II moiety to effectively bind to its receptors, primarily the AT1 and AT2 receptors. diva-portal.org The interaction between a ligand and its receptor is a dynamic process influenced by the structure and flexibility of the ligand. biosyn.com Adding a chelating agent, a fluorescent dye, or a tag like biotin to a peptide can potentially interfere with its receptor-binding affinity. researchgate.net
The Ahx spacer plays a critical role in mitigating this potential interference. By physically separating the biotin molecule from the Angiotensin II peptide, the Ahx linker ensures that the biotin tag does not sterically block the binding pocket of the angiotensin receptors. lifetein.comresearchgate.net This separation is crucial for maintaining the high affinity of the peptide for its target. Research on this compound has shown that the probe displays almost unchanged affinity for hepatic AII receptors when compared with unmodified Angiotensin II. portlandpress.com
The length and flexibility of the spacer are optimized to allow the ligand to orient itself correctly within the receptor's binding site without constraint. nih.gov The flexible nature of the Ahx spacer allows the Angiotensin II portion of the molecule to adopt the necessary conformation to engage with the receptor, a process that might otherwise be hindered by a rigid or too-short linker. nih.gov Studies involving other modified peptides have also highlighted the importance of spacer length and composition in preserving or even enhancing receptor affinity. citeab.comnih.gov For example, while inserting four or eight Ahx units into GLP-1 reduced its receptor affinity, a single Ahx spacer in other contexts has been shown to be effective. citeab.com This underscores the importance of a well-designed spacer in the functionality of complex peptide probes.
| Factor | Impact on Ligand-Receptor Dynamics | Reference |
|---|---|---|
| Prevents Steric Hindrance | Allows the peptide to access the receptor binding site without interference from the biotin tag. | lifetein.comresearchgate.net |
| Maintains High Affinity | This compound retains a binding affinity for AII receptors that is comparable to unmodified Angiotensin II. | portlandpress.com |
| Provides Optimal Orientation | The flexible spacer allows the peptide to adopt the correct conformation for receptor binding. | nih.govnih.gov |
Comparative Academic Studies of Bio Ahx Aii with Angiotensin Ii Analogues and Probes
Structural and Functional Differentiation from Native Angiotensin II Peptide
The primary structural difference between Bio-ahx-aii and native Angiotensin II is the addition of a (6-biotinylamido)hexanoyl group at the N-terminus of the peptide. portlandpress.com This modification consists of two key components: the biotin (B1667282) molecule and the 6-aminohexanoic acid (Ahx) linker.
Functionally, the core Angiotensin II sequence within this compound retains its ability to bind to and activate the Angiotensin II receptor, thus acting as an agonist. portlandpress.comnih.gov The key functional differentiation arises from the presence of the biotin group. This allows for the specific and high-affinity binding of this compound to streptavidin and avidin (B1170675) proteins. portlandpress.com This property is not present in native Angiotensin II and forms the basis for the use of this compound in a variety of biochemical applications, including enzyme-linked immunosorbent assays (ELISAs), affinity chromatography for receptor purification, and cell sorting. portlandpress.comnih.govkarger.com
In essence, the structural modification of adding the Bio-ahx moiety to Angiotensin II creates a bifunctional molecule that combines the biological activity of the hormone with the powerful detection and purification capabilities of the biotin-avidin system.
| Feature | This compound | Native Angiotensin II | Reference |
|---|---|---|---|
| Structure | Angiotensin II with N-terminal (6-biotinylamido)hexanoyl group | Octapeptide (DRVYIHPF) | portlandpress.com |
| Receptor Binding | Yes, high affinity | Yes, high affinity | portlandpress.comresearchgate.net |
| Agonist Activity | Yes | Yes | portlandpress.comnih.gov |
| Interaction with Avidin/Streptavidin | Yes, high affinity | No | portlandpress.com |
| Primary Function | Agonist and biochemical probe | Hormone regulating blood pressure and fluid balance | portlandpress.com |
Evaluation Against Other Engineered Biotinylated or Haptenated Peptide Probes
This compound and its haptenated counterpart, Dnp-Ahx-AII, represent a class of probes designed for high-affinity receptor interaction and subsequent detection. The evaluation of these probes in the context of other engineered peptide probes highlights key considerations in probe design, such as the nature of the tag, the linker, and the position of modification.
One alternative approach in probe design involves the incorporation of photoactivatable groups, creating photoaffinity labels. For instance, a biotinylated and photoactivatable Angiotensin II derivative, Bio-Ahx-(Ala1,Phe(4N3)8)AII, has been synthesized. nih.govtandfonline.com This probe not only binds to the receptor with high affinity but can also be covalently cross-linked to the receptor upon UV irradiation. nih.govtandfonline.com This allows for the permanent labeling and subsequent identification and characterization of the receptor protein, an advantage not offered by standard biotinylated probes like this compound. nih.gov
The choice of linker also plays a critical role. While the 6-aminohexanoic acid (Ahx) linker in this compound provides flexibility, other studies have explored different linker lengths and compositions to optimize probe performance. nih.gov For example, in the context of other peptide-hapten conjugates, varying the length of polyethylene (B3416737) glycol (PEG) linkers has been shown to influence the pharmacokinetic properties and efficacy of the resulting molecule. iiitd.edu.in
Furthermore, the development of non-competitive immunoassays for haptens has led to the creation of novel probe systems. Sandwich immunoassays for Angiotensin II have been developed using two different antibodies that simultaneously bind to the hapten, a feat previously thought difficult for small molecules. nih.govrsc.org This approach, which relies on generating antibodies against the hapten-primary antibody complex (anti-metatypic antibodies), offers high sensitivity and specificity and represents a different strategy compared to the competitive immunoassays where haptenated probes like Dnp-Ahx-AII would typically be used. nih.gov
Emerging Directions and Research Opportunities for Bio Ahx Aii Applications
Investigation of Bio-Ahx-AII Utility in Exploring Novel Angiotensin II Receptor Variants
The primary application of this compound lies in its utility for studying Angiotensin II receptors. nih.gov The Angiotensin II type 1 (AT1) receptor is a key player in regulating blood pressure and fluid balance. atsbio.com this compound has been instrumental in the characterization of this receptor. For instance, it has been used in its monoiodinated and radioiodinated forms to probe receptor binding with high affinity, comparable to that of native Angiotensin II. portlandpress.com
The ability to covalently label the AII receptor with high efficiency has been a significant advancement. nih.gov Photoactivatable versions of this compound have been synthesized to achieve this, leading to the specific labeling of the 65 Kdaltons binding unit of the hepatic AII receptor. nih.govtandfonline.com This has been crucial for receptor purification and for studying the structural and functional characteristics of the receptor. nih.gov
Furthermore, the exploration of Angiotensin II receptor variants has been facilitated by such biotinylated ligands. Studies on AT1R mutants have revealed that alterations in the transmembrane domain can induce conformational changes in the extracellular loop 2 (ECL2), affecting ligand binding and receptor activation. nih.gov The use of probes like this compound can help in elucidating these allosteric communications between different receptor domains. By examining the binding and functional responses of these variants to biotinylated ligands, researchers can gain insights into the molecular mechanisms of receptor activation and biased signaling, where a receptor preferentially activates certain downstream pathways. plos.org
Table 1: Applications of this compound in Angiotensin II Receptor Studies
| Application | Description | Key Findings |
| Receptor Binding Assays | Utilizes radiolabeled this compound to determine the binding affinity (Kd) for AII receptors. | Displayed high affinities for rat liver AII receptors, with Kd values in the nanomolar range. nih.govtandfonline.com |
| Photoaffinity Labeling | A photoactivatable azido (B1232118) derivative of this compound is used to covalently label the receptor upon UV irradiation. | Achieved a high yield (15-20%) of covalent labeling of the hepatic AII receptor, identifying a 65 kDa binding unit. nih.govtandfonline.com |
| Receptor Purification | Biotin-tagged hormone-receptor complexes are isolated using avidin-based affinity chromatography. | Solubilized hormone-receptor complexes could be specifically adsorbed on avidin (B1170675) gels. nih.govtandfonline.com |
| Cell Labeling and Sorting | The biotin (B1667282) tag allows for the visualization and separation of cells expressing AII receptors. | A potential application for histochemical receptor visualization and cell sorting. nih.govportlandpress.com |
| Studying Receptor Variants | Investigating the binding and functional effects of this compound on mutant AII receptors. | Helps to understand how mutations in distant sites affect the ligand-binding pocket and receptor conformation. nih.gov |
Integration of this compound into Advanced Protein Engineering and Bioconjugation Methodologies
The modular nature of this compound, with its distinct functional domains—the Angiotensin II peptide for receptor interaction, the biotin tag for high-affinity binding to avidin, and the spacer arm—makes it a prime candidate for integration into more complex biological tools. nih.gov The field of bioconjugation, which involves the chemical linking of molecules to confer new functions, can leverage this compound in several ways. rsc.orgrsc.org
One area of advancement is the development of more sophisticated probes for studying protein-protein interactions in living cells. Site-specific biotinylation techniques are being refined to allow for the precise labeling of proteins. mdpi.com While this compound is a pre-biotinylated peptide, the principles of its design can inform the creation of new fusion proteins where Angiotensin II or other peptides are genetically fused to biotin acceptor peptides for in-cell biotinylation. mdpi.com
Moreover, the principles of attaching Angiotensin II to other molecules for targeted delivery are being explored. For example, Angiotensin II analogs have been attached to recombinant hemoglobin mutants via peptide linkers for controlled release. acs.org This highlights the potential for using the Angiotensin II moiety of this compound as a targeting ligand to deliver various cargos, such as imaging agents or therapeutic molecules, to cells expressing AII receptors. The design of the linker, as demonstrated by the aminohexanoic acid in this compound, is a critical factor in the success of such bioconjugates. tuat.ac.jp
Future Prospects for this compound in Developing Research Tools for Diverse Biological Systems
The future of research tools based on molecules like this compound is likely to be shaped by advancements in several key areas. The development of peptide-based probes is a rapidly evolving field, with innovations aimed at enhancing their specificity, sensitivity, and applicability in complex biological environments. rsc.org
Optimize Peptide Ligands: Predict modifications to the Angiotensin II sequence that could enhance its binding affinity or confer biased signaling properties.
Design Novel Spacers: Engineer linkers with optimal length and flexibility for specific applications, potentially improving the performance of bioconjugates. tuat.ac.jp
Analyze Complex Data: Interpret the results from high-throughput screening assays using this compound to identify new receptor variants or interacting proteins.
Furthermore, the application of such probes is expanding beyond basic research into areas like diagnostics and targeted therapy. rsc.org Biotinylated probes are being used in the development of sensitive diagnostic assays and for targeted drug delivery to cancer cells. rsc.org While this compound itself is a research tool, the principles it embodies could contribute to the design of future theranostic agents that combine diagnostic and therapeutic functions.
The continued development of innovative chemical biology tools, coupled with the power of computational approaches, will undoubtedly expand the utility of molecules like this compound, leading to new discoveries in the intricate workings of the renin-angiotensin system and beyond.
Q & A
Basic Research Questions
Q. How can I validate the purity and structural integrity of Bio-AHX-AII during synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, employ reverse-phase HPLC with a C18 column (gradient elution: 5–95% acetonitrile/water + 0.1% TFA). Cross-reference spectral data with computational simulations (e.g., density functional theory for NMR predictions) .
- Experimental Design : Replicate synthesis protocols across three independent batches to assess reproducibility. Include negative controls (e.g., omission of key reagents) to confirm reaction specificity .
Q. What are the best practices for designing dose-response assays with this compound in cellular models?
- Methodology : Use a logarithmic dilution series (e.g., 1 nM–100 μM) to capture full dynamic range. Normalize data to vehicle controls and include a reference compound (e.g., staurosporine for apoptosis assays). Validate assay robustness via Z’-factor calculations (>0.5 indicates suitability for high-throughput screening) .
- Data Interpretation : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .
Q. How do I reconcile conflicting solubility data for this compound across literature sources?
- Contradiction Analysis : Systematically compare solvent systems (e.g., DMSO vs. aqueous buffers), pH conditions, and temperature gradients used in prior studies. Perform solubility assays under standardized conditions (e.g., 25°C, pH 7.4) with orthogonal validation (UV-Vis spectroscopy vs. gravimetric analysis) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in this compound’s reported mechanism of action across in vitro vs. in vivo studies?
- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution differences. Use CRISPR-Cas9 knockouts of putative targets in animal models to isolate mechanism-specific effects .
- Data Integration : Apply multi-omics approaches (e.g., transcriptomics + proteomics) to identify conserved pathways across experimental models. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in published datasets .
Q. How can I optimize this compound’s selectivity profile to minimize off-target interactions?
- Experimental Design : Perform kinome-/pharmacome-wide profiling using kinase/GPFR panels. Apply structure-activity relationship (SAR) studies with systematic substitutions at the AHX moiety to modulate binding affinity .
- Computational Support : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict off-target interactions. Validate with thermal shift assays for target engagement .
Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?
- Compliance Framework : Adhere to ARRIVE guidelines for animal studies and OECD GLP principles for chemical safety testing. Document institutional review board (IRB) approvals for human-derived cell lines .
- Transparency : Disclose all conflicts of interest and raw data in public repositories (e.g., Zenodo) to facilitate reproducibility audits .
Methodological Resources
- Literature Review : Use Google’s "People Also Ask" (PAA) tool to identify gaps in existing research. For example, queries like “this compound cytotoxicity contradictions” yield related questions (e.g., “Does this compound induce apoptosis via caspase-3?”), which can guide targeted literature searches .
- Peer Review Preparation : Structure manuscripts using IMRAD (Introduction, Methods, Results, Discussion) format. Avoid redundant data presentation; place supplementary methods (e.g., synthetic pathways) in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
